molecular formula C16H14Br2N2OS B11553800 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11553800
M. Wt: 442.2 g/mol
InChI Key: ADNLJWIBHYANRO-DJKKODMXSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromophenyl groups and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-bromobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with hydrazine hydrate and 4-bromobenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific structural features, such as the presence of two bromophenyl groups and a hydrazide functional group.

Properties

Molecular Formula

C16H14Br2N2OS

Molecular Weight

442.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-bromophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14Br2N2OS/c17-14-5-1-12(2-6-14)9-19-20-16(21)11-22-10-13-3-7-15(18)8-4-13/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

ADNLJWIBHYANRO-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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